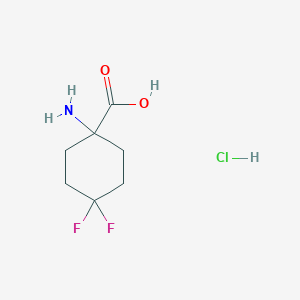

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride

Beschreibung

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride is a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid.

Eigenschaften

IUPAC Name |

1-amino-4,4-difluorocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-1-6(10,2-4-7)5(11)12;/h1-4,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIJJOSZELGCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(=O)O)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430854-20-8 | |

| Record name | 1-amino-4,4-difluorocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride typically involves a multi-step process. One documented method includes the following steps :

Starting Material: The synthesis begins with a commercially available material.

Amination: The amino group is introduced through a series of reactions involving amination reagents.

Purification: The final product is purified to obtain the hydrochloride salt form.

The overall yield of this synthesis is approximately 22%, and the reaction conditions are carefully controlled to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid form.

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride is characterized by its cyclohexane ring, which is substituted with both amino and difluoromethyl groups. This configuration enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : Approximately 207.66 g/mol

- IUPAC Name : 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid; hydrochloride

Chemistry

In the realm of chemistry, 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile building block in synthetic organic chemistry.

Chemical Reactions :

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Converts to corresponding alcohols or amines.

- Substitution : The amino group can facilitate nucleophilic substitutions.

Biology

This compound has been investigated for its role in biochemical pathways and enzyme interactions. The difluoromethyl group enhances binding affinity to biological targets, making it a candidate for studies on enzyme inhibition and receptor modulation.

Biological Activity :

- Potential inhibition of enzymes involved in metabolic processes.

- Interaction with neurotransmitter receptors, influencing neurological functions.

- Investigated for antimicrobial properties against bacteria and fungi.

Medicine

In medicinal chemistry, 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride shows promise in drug development. Its structural features allow it to target specific molecular pathways relevant to diseases such as HIV.

Pharmacological Potential :

- Identified as a CCR5 antagonist in studies aimed at HIV therapy.

- Preliminary data suggests it may modulate immune responses and inhibit viral entry into cells.

Enzyme Interaction Studies

Research has demonstrated that this compound effectively binds to certain enzymes, altering their kinetic parameters and suggesting potential inhibition. For example, studies involving calcium mobilization assays have shown that it can inhibit CCR5 co-receptor activity with an IC50 value of 2.00 μM .

In Vitro Antimicrobial Testing

In vitro studies have indicated that 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride exhibits antimicrobial activity against various pathogens. These findings highlight its potential use as a therapeutic agent in treating infections .

Wirkmechanismus

The mechanism of action of 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound influence its conformation, lipophilicity, and acidity, which in turn affect its binding affinity and activity at target sites . The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Amino-4,4-difluorocyclohexanecarboxylic acid

Biologische Aktivität

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexane ring with two fluorine substituents and an amino group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClF₂N₁O₂ |

| Molecular Weight | 187.59 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride exhibits its biological effects primarily through interactions with specific receptors and enzymes. It has been identified as a potential antagonist for various biological pathways, particularly in the context of HIV research where it acts on the CCR5 receptor, crucial for HIV entry into cells.

Key Findings:

- CCR5 Antagonism : The compound has shown promising results as a CCR5 antagonist with an IC50 value of approximately 2.00 μM, indicating its potential as a therapeutic agent in HIV treatment .

- Enzyme Interaction : Studies suggest that it modulates enzyme activity, impacting signal transduction pathways which are vital for various cellular functions .

Case Studies

- HIV Research : In a study focused on HIV-1 entry mechanisms, 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride was evaluated for its ability to inhibit viral entry by blocking the CCR5 co-receptor. This study highlighted its potential in developing new antiviral therapies .

- Peptide Design : In peptide-based assays, the incorporation of this compound into linear pentapeptides demonstrated enhanced selectivity for human melanocortin receptors (hMC4R) over others (hMC1R, hMC3R) . This selectivity is crucial for designing targeted therapies with fewer side effects.

Research Applications

The compound serves as a versatile building block in drug discovery. Its unique properties allow it to be used in synthesizing various pharmaceuticals and agrochemicals.

Table 2: Research Applications

| Application | Description |

|---|---|

| Antiviral Drug Development | Potential CCR5 antagonist for HIV therapy |

| Peptide Synthesis | Enhances receptor selectivity in peptides |

| Chemical Biology | Study of enzyme mechanisms |

Q & A

Q. What is the structural rationale for introducing fluorine atoms at the C(4) position of 1-aminocyclohexanecarboxylic acid?

The substitution of the 4-CH₂ group with 4-CF₂ in 1-aminocyclohexanecarboxylic acid addresses rapid enzymatic hydroxylation at the C(4) position, a common metabolic degradation pathway. The C-F bond’s high bond dissociation energy (~485 kJ/mol) and resistance to oxidative enzymes (e.g., cytochrome P450) significantly enhance metabolic stability. This modification also alters physicochemical properties, such as log D (lipophilicity) and pKa, which influence bioavailability and target binding .

Q. How is 1-amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride synthesized?

A representative synthesis involves:

Cyclization : Starting from cyclohexene derivatives, fluorination is achieved via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor® or DAST).

Amination : Introduction of the amino group via reductive amination or catalytic hydrogenation.

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

Key parameters include reaction temperature (0–25°C for fluorination), solvent polarity, and purification by recrystallization or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation and quantifies diastereomeric purity.

- X-ray Crystallography : Validates the non-chiral, chair conformation of the cyclohexane ring.

- HPLC-MS : Ensures >95% purity and detects trace impurities.

- Log D Measurement : Determined via shake-flask method (typical log D = 0.8–1.2) to assess lipophilicity .

Advanced Research Questions

Q. How does fluorination impact the compound’s interaction with biological targets?

Fluorination at C(4) enhances target selectivity by:

- Steric Effects : The CF₂ group imposes spatial constraints, favoring interactions with hydrophobic binding pockets.

- Electrostatic Effects : Fluorine’s electronegativity modulates hydrogen-bonding and dipole interactions.

For example, in neuropeptide-2 antagonists, fluorination improved IC₅₀ values by 3–5× compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in metabolic stability data across studies?

Discrepancies in metabolic half-life (t₁/₂) may arise from:

- Enzyme Source Variability : Human vs. rodent liver microsomes exhibit differing hydroxylation rates.

- Assay Conditions : pH, temperature, and cofactor availability (e.g., NADPH) affect enzyme activity.

To reconcile

Standardize assays using human hepatocytes under physiological conditions.

Validate findings with in vivo pharmacokinetic studies in rodent models .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous and lipid environments.

- Density Functional Theory (DFT) : Calculate pKa and log D to optimize solubility and membrane permeability.

- Docking Studies : Identify fluorination-dependent binding poses with targets like GPCRs or kinases.

For instance, MD simulations revealed that fluorination reduces desolvation penalties during membrane permeation .

Methodological Considerations

Q. What experimental controls are essential for assessing biological activity?

- Negative Controls : Non-fluorinated analogs (e.g., 1-aminocyclohexanecarboxylic acid) to isolate fluorine-specific effects.

- Positive Controls : Established inhibitors (e.g., captopril for ACE inhibition).

- Solvent Controls : DMSO or saline to rule out vehicle interference.

Q. How should researchers address batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.